molecular formula C11H11F3N2O2 B1408013 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene CAS No. 1713160-87-2

6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene

Cat. No.: B1408013
CAS No.: 1713160-87-2
M. Wt: 260.21 g/mol
InChI Key: QRLSBLXUDNTMKD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of organofluorine chemistry, which gained significant momentum in the mid-20th century. While the specific discovery date and research group responsible for first synthesizing this particular compound are not extensively documented in current literature, its structural features reflect synthetic methodologies that became prominent in pharmaceutical research during the 1990s and 2000s. The compound represents an evolution in the design of multifluorinated heterocyclic systems, building upon earlier work with simpler fluorinated nitrobenzenes and piperidine derivatives.

The synthesis of fluorinated piperidine derivatives gained particular attention following recognition of their importance in pharmaceutical applications. Research into compounds containing both fluorinated aromatic rings and saturated nitrogen heterocycles intensified as scientists sought to combine the metabolic stability conferred by fluorine substitution with the pharmacological activity associated with piperidine-containing structures. The specific combination of a trifluorinated system in this compound represents a sophisticated approach to molecular design that leverages multiple fluorine atoms to fine-tune molecular properties.

The compound's registration with the Chemical Abstracts Service under the number 1713160-87-2 indicates its formal recognition within the chemical literature, though comprehensive historical documentation regarding its initial synthesis and characterization remains limited in publicly accessible sources. This situation is common for specialized pharmaceutical intermediates, where detailed synthetic protocols and discovery timelines often remain proprietary information within research organizations.

Relevance in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research due to its embodiment of several key structural motifs that are highly valued in modern pharmaceutical chemistry. The presence of multiple fluorine substituents aligns with current trends in drug design, where fluorination strategies are employed to enhance metabolic stability, improve bioavailability, and modulate pharmacokinetic properties. Recent investigations have demonstrated that fluorinated piperidines, in particular, offer substantial advantages in terms of their stability against enzymatic degradation and their ability to interact with biological targets in novel ways.

The compound's relevance extends to the broader field of heterocyclic chemistry, where the development of robust synthetic methodologies for complex fluorinated systems represents an active area of research. Contemporary studies have shown that compounds incorporating both aromatic fluorine substituents and difluorinated alicyclic rings can exhibit unique conformational properties that influence their biological activity. The specific substitution pattern in this compound provides researchers with opportunities to explore structure-activity relationships in systems where electronic and steric effects are finely balanced.

Furthermore, the compound serves as a valuable synthetic intermediate in the preparation of more complex pharmaceutical targets. The presence of the nitro group provides a versatile functional handle for further chemical transformations, including reduction to amine functionalities or use in various coupling reactions. This versatility makes the compound particularly relevant to contemporary medicinal chemistry programs focused on the development of novel therapeutic agents.

Scope and Objectives of the Review

This comprehensive analysis of this compound aims to provide a thorough examination of the compound's fundamental properties, synthetic accessibility, and chemical behavior. The review encompasses detailed analysis of the molecule's structural characteristics, including its molecular geometry, electronic properties, and the influence of fluorine substitution on its overall chemical profile. Particular attention is directed toward understanding how the unique combination of substituents affects the compound's reactivity and potential applications in synthetic chemistry.

The analysis will systematically explore the various synthetic approaches that have been developed for accessing this compound and related structures, with emphasis on methodologies that demonstrate high efficiency and broad functional group tolerance. Special focus is placed on understanding the role of the difluoropiperidinyl substituent in determining the molecule's properties and reactivity patterns. The review also addresses the compound's position within the broader context of fluorinated heterocyclic chemistry, examining how its structural features relate to those of other important pharmaceutical intermediates.

A critical objective of this review is to provide researchers with comprehensive data regarding the compound's fundamental properties, presented in accessible tabular formats that facilitate comparison with related structures. The analysis synthesizes available information from diverse sources to create a unified understanding of the compound's chemical behavior and potential applications.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1713160-87-2
Molecular Formula C₁₁H₁₁F₃N₂O₂
Molecular Weight 260.21-260.22 g/mol
Fluorine Content 21.9% by mass Calculated
Number of Rotatable Bonds 2 Calculated
Hydrogen Bond Acceptors 5 Calculated
Hydrogen Bond Donors 0 Calculated

Table 2: Comparative Analysis with Related Fluorinated Nitrobenzenes

Compound Molecular Formula Molecular Weight Number of Fluorines Reference
This compound C₁₁H₁₁F₃N₂O₂ 260.22 3
2,4-Difluoro-1-nitrobenzene C₆H₃F₂NO₂ 159.09 2
1-Fluoro-2,4,6-trinitrobenzene C₆H₂FN₃O₆ 231.09 1
3-Chloro-4-fluoronitrobenzene C₆H₃ClFNO₂ 175.55 1

Properties

IUPAC Name

4,4-difluoro-1-(3-fluoro-2-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-8-2-1-3-9(10(8)16(17)18)15-6-4-11(13,14)5-7-15/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLSBLXUDNTMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217575
Record name Piperidine, 4,4-difluoro-1-(3-fluoro-2-nitrophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713160-87-2
Record name Piperidine, 4,4-difluoro-1-(3-fluoro-2-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713160-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 4,4-difluoro-1-(3-fluoro-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Methods for Fluoroanilines via Nitrofluorobenzenes

Fluoroanilines can be synthesized from nitrofluorobenzenes through catalytic hydrogenation. In one instance, 3-chloro 2,4-difluoro nitrobenzene underwent hydrogenation by initially placing the entire quantity of the nitrated benzene compound in the reactor. The autoclave was then purged with nitrogen and hydrogen multiple times. The temperature was brought to 35°C, and a hydrogen pressure of 4.2 x 10^6 Pa was applied, maintaining this pressure by continuously introducing hydrogen. The temperature increased to 50°C due to the exothermic nature of the reaction, which was completed in 45 minutes, resulting in a 100% conversion of 3-chloro 2,4-difluoronitrobenzene. The rate of formation of 3-chloro 2,4-difluoroaniline was 81%, with the remainder being various transformation products, including halogenated nitro benzene compounds with azo or azoxy functions. The reaction rate was 0.83 mol h-1 g-1 of catalyst.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions provide another route for synthesizing substituted nitrobenzenes. For example, 2-fluoro-1-nitrobenzene reacted with benzylamine in a 2 wt% HPMC/H2O solution at 50°C. The reaction progress was monitored by LC-MS, and conversion was determined by integrating the peaks of 2-fluoro-1-nitrobenzene.

Reduction of 2-Fluoro-5-Nitropyridine

2-Fluoro-5-nitropyridine can be reduced using Raney nickel under a hydrogen atmosphere. For example, 76 g of 2-fluoro-5-nitropyridine in 500 ml of ethyl acetate under nitrogen was reacted with 100 g of Raney nickel, which had been washed with ethanol and ethyl acetate. The reaction proceeded for 18 hours at 30 lb/in2, after which the mixture was filtered, the solvent was removed, and the product was purified using silica gel chromatography and recrystallization to yield 42 g (70%) of 6-fluoro-pyridin-3-ylamine.

Reaction with Piperidines

Nitrobenzenes can undergo reactions with piperidines to form substituted compounds. For instance, various piperidine derivatives have been reacted with fluorophenyl compounds to synthesize urea derivatives of 2-aryl-benzothiazol-5-amines.

Alternative Reactions with 1-Fluoro-2-nitrobenzene

1-Fluoro-2-nitrobenzene can react with different reagents under various conditions to yield substituted anilines. Some examples include:

  • With ethanolamine and potassium carbonate in ethanol under reflux, yielding 82.9% of 2-nitro-N-(2-hydroxyethyl)aniline.
  • With triethylamine at 105-115°C for 12 hours, yielding 93.9% of the product.
  • With sodium hydride in tetrahydrofuran at 20°C for 18 hours under an inert atmosphere, yielding 77% of the desired product after column chromatography.

Reaction Conditions and Yields

The following table summarizes reaction conditions and yields for various reactions involving fluoronitrobenzene derivatives:

Yield Reaction Conditions
82.9% With potassium carbonate in ethanol, reflux
93.9% With triethylamine; at 105 - 115℃; for 12h
72.3% With NaH in DMF at 0°C, then warmed to room temperature and stirred for 16 h
72% With N-ethyl-N,N-diisopropylamine in N,N-dimethyl acetamide at 120 - 125℃ for 8h under an inert atmosphere
52% With potassium fluoride and potassium carbonate in dichloromethane at 220℃ for 0.466667h using microwave irradiation
77% With sodium hydride in tetrahydrofuran and mineral oil at 20℃ for 18h under an inert atmosphere, cooled with ice
64% With 2-amino -5-methylthiophene-3-carbonitrile and sodium hydride in tetrahydrofuran at -10° C, then stirred at ambient temperature for 7 hours
60% With potassium hydroxide and N-benzyl-N,N,N-triethylammonium chloride in DMF at 0 - 25℃ for 5h
- With potassium hydroxide in acetonitrile at 0 - 5℃ for 3h
In THF With 2-amino-5-methylthiophene-3-carbonitrile and sodium hydride in dry tetrahydrofuran, stirred at 25° C. for 24 hours

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group on the benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Reduction: 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzene ring, though less common.

Scientific Research Applications

Chemical Properties and Structure

The compound features a nitro group and a difluoropiperidinyl moiety attached to a fluorinated benzene ring. Its molecular formula is C11H11F3N2O2C_{11}H_{11}F_3N_2O_2, and it possesses unique reactivity due to the presence of both the nitro and difluoropiperidine groups.

Medicinal Chemistry

Antagonistic Properties
Research has indicated that 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene exhibits potential as a P2X7 receptor antagonist. P2X7 receptors are implicated in various inflammatory and neurodegenerative diseases. The compound's ability to modulate these receptors suggests its utility in developing therapeutic agents for conditions like chronic pain and autoimmune disorders .

Case Study: Neuropharmacological Effects
A study demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokine release in microglial cells, indicating a role in neuroinflammation management. This suggests that further exploration could lead to novel treatments for neurodegenerative diseases such as Alzheimer's or multiple sclerosis .

Synthesis and Industrial Applications

Synthesis Routes
The synthesis of this compound typically involves multi-step organic reactions, including nitration and fluorination processes. These methods allow for the production of high-purity compounds suitable for research and industrial applications .

Industrial Use
In the chemical industry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to be a building block for specialty chemicals used in pharmaceuticals and agrochemicals .

Biological Research Applications

Biological Pathway Studies
The compound can be utilized as a probe in biological research to investigate various enzyme activities and cellular pathways. Its structural features enable it to interact selectively with biological targets, facilitating studies on drug metabolism and efficacy .

Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential P2X7 receptor antagonist; implications for pain management
NeuropharmacologyInhibition of pro-inflammatory cytokines; potential for neurodegenerative disease treatment
Chemical SynthesisIntermediate for complex organic molecules; used in specialty chemicals
Biological ResearchProbe for enzyme activity studies; aids in understanding drug interactions

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro and difluoropiperidinyl groups enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: The nitro group in all compounds confers electron-withdrawing properties, reducing aromatic ring reactivity compared to benzene. Methoxy groups in analogs like 1-Fluoro-2-methoxy-4-nitrobenzene introduce electron-donating effects, which may counteract the nitro group’s electron withdrawal, altering reactivity .

Lipophilicity and Solubility :

  • The target compound’s difluoropiperidine group likely increases lipophilicity (logP ~2.5–3.5 estimated), enhancing membrane permeability compared to nitrobenzene (logP ~1.8) .
  • Methoxy-containing analogs (e.g., 1-Fluoro-2-methoxy-4-nitrobenzene) exhibit moderate solubility in polar solvents due to the -OCH₃ group .

Biological Implications: Fluorinated piperidine moieties are common in pharmaceuticals due to their ability to modulate pharmacokinetics. The target compound may exhibit enhanced blood-brain barrier penetration compared to non-fluorinated analogs . Nitrobenzene itself is a known toxicant, causing methemoglobinemia and hepatotoxicity . Fluorination may reduce acute toxicity by altering metabolic pathways (e.g., inhibiting nitro-reduction) .

Metabolic and Toxicological Profiles

  • Nitrobenzene : Rapidly absorbed through skin (7.8% in vitro human skin) and metabolized to nitrosobenzene and phenylhydroxylamine, which are toxic metabolites .
  • Fluorinated Derivatives: Fluorine substitution at strategic positions (e.g., 6-Fluoro in the target compound) may block metabolic activation, as seen in studies where fluorinated analogs of nitroaromatics exhibit reduced genotoxicity .

Biological Activity

6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a nitro group and a piperidine ring, with two fluorine atoms attached to the piperidine moiety. Its molecular formula is C_{12}H_{11F_2N_2O_2, with a molecular weight of 260.21 g/mol. The presence of fluorine atoms is known to enhance metabolic stability and improve binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant anti-cancer properties. For instance, studies have shown that fluorinated compounds can inhibit various kinases and enzymes involved in cancer cell proliferation and survival. The unique combination of functional groups in this compound may provide distinct advantages in targeting these pathways.

Table 1: Comparative Biological Activity of Fluorinated Compounds

Compound NameIC50 (µM)Mechanism of ActionTarget
This compoundTBDInhibition of kinase activityKIF18A
Compound A (similar structure)0.047Inhibits cell cycle progressionCDK
Compound B (related analog)0.021Induces apoptosisBCL6

Case Studies

  • KIF18A Inhibition : Recent studies have identified KIF18A as a significant target for cancer therapy. Inhibition of KIF18A by compounds structurally related to this compound led to tumor regression in various cancer models, including human high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC). The effective doses were well-tolerated, indicating a favorable safety profile for further development .
  • Histone Deacetylase Inhibition : Research has shown that fluorination patterns significantly influence the potency of compounds as histone deacetylase (HDAC) inhibitors. For instance, derivatives exhibiting multiple fluorination at specific positions demonstrated enhanced inhibitory activity against HDACs compared to their non-fluorinated counterparts . This suggests that this compound could similarly benefit from structural modifications aimed at optimizing its inhibitory effects on HDACs.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.